Mylotarg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is specifically designed to target the CD33 antigen, which is expressed on the surface of leukemic cells in most patients with AML . Mylotarg was initially approved by the U.S. Food and Drug Administration (FDA) in 2000, withdrawn in 2010 due to safety concerns, and re-approved in 2017 with a modified dosing regimen .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mylotarg is synthesized by conjugating a monoclonal antibody (directed against the CD33 antigen) with a cytotoxic agent called calicheamicin. The antibody is produced using mammalian cell culture techniques, while calicheamicin is derived from the bacterium Micromonospora echinospora .
Industrial Production Methods: The production process involves several steps:
Antibody Production: The monoclonal antibody is produced in mammalian cell cultures and purified through chromatography techniques.
Drug Conjugation: The antibody is chemically linked to calicheamicin using a bifunctional linker. This process ensures that the cytotoxic agent is delivered specifically to the target cells.
Formulation: The final product is formulated as a lyophilized powder for reconstitution and intravenous administration.
Chemical Reactions Analysis
Types of Reactions: Mylotarg undergoes several key reactions:
Binding and Internalization: The antibody portion of this compound binds to the CD33 antigen on leukemic cells, leading to internalization of the drug-antigen complex.
Intracellular Release: Once inside the cell, the linker is cleaved, releasing the cytotoxic calicheamicin.
Common Reagents and Conditions:
Reagents: The primary reagents involved are the monoclonal antibody, calicheamicin, and the bifunctional linker.
Major Products: The major product of these reactions is the intracellular release of calicheamicin, which induces DNA double-strand breaks, leading to cell death .
Scientific Research Applications
Mylotarg has several important applications in scientific research:
Mechanism of Action
Mylotarg exerts its effects through a multi-step mechanism:
Target Binding: The monoclonal antibody component binds to the CD33 antigen on the surface of leukemic cells.
Internalization: The drug-antigen complex is internalized by the cell.
Cytotoxic Release: Inside the cell, the linker is cleaved, releasing calicheamicin.
DNA Damage: Calicheamicin induces double-strand breaks in the DNA, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Mylotarg is unique among AML treatments due to its targeted mechanism of action. there are other compounds used in AML treatment:
Venclexta (venetoclax): A BCL-2 inhibitor used in combination with other therapies for AML.
Cytarabine: A chemotherapy agent used in various AML treatment regimens.
Midostaurin (Rydapt): An FLT3 inhibitor used in combination with chemotherapy for FLT3-mutated AML.
This compound’s uniqueness lies in its ability to specifically target CD33-positive leukemic cells, reducing off-target effects and improving patient outcomes .
Properties
Molecular Formula |
C73H97IN6O25S3 |
---|---|
Molecular Weight |
1681.7 g/mol |
IUPAC Name |
S-[(2R,3S,4S,6S)-6-[[(2R,3S,4R,5R,6R)-5-[(2S,4S,5R)-5-[acetyl(ethyl)amino]-4-methoxy-5-methyloxan-2-yl]oxy-6-[[(2S,9R)-13-[2-[[4-[2-[1-[4-(4-amino-4-oxobutoxy)phenyl]ethylidene]hydrazinyl]-2-methyl-4-oxobutan-2-yl]disulfanyl]ethylidene]-9-hydroxy-12-(methoxycarbonylamino)-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-4-hydroxy-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3-hydroxy-5-iodo-2-methoxy-6-methylbenzenecarbothioate |
InChI |
InChI=1S/C73H97IN6O25S3/c1-15-80(41(7)81)72(10)35-98-51(32-48(72)93-11)103-65-59(87)56(79-105-52-31-45(82)66(40(6)99-52)107-67(90)53-36(2)55(74)63(60(88)62(53)94-12)104-68-61(89)64(95-13)58(86)39(5)101-68)38(4)100-69(65)102-47-21-18-16-17-19-28-73(92)33-46(83)57(76-70(91)96-14)54(47)44(73)27-30-106-108-71(8,9)34-50(85)78-77-37(3)42-23-25-43(26-24-42)97-29-20-22-49(75)84/h16-17,23-27,38-40,45,47-48,51-52,56,58-59,61,64-66,68-69,79,82,86-89,92H,15,20,22,29-35H2,1-14H3,(H2,75,84)(H,76,91)(H,78,85)/t38-,39+,40-,45+,47+,48+,51+,52+,56-,58+,59-,61-,64-,65-,66-,68?,69+,72-,73+/m1/s1 |
InChI Key |
IUPYOZANCCCTSM-HATVIOBMSA-N |
Isomeric SMILES |
CCN(C(=O)C)[C@@]1(CO[C@H](C[C@@H]1OC)O[C@@H]2[C@@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#CC=CC#C[C@@]4(CC(=O)C(=C3C4=CCSSC(C)(C)CC(=O)NN=C(C)C5=CC=C(C=C5)OCCCC(=O)N)NC(=O)OC)O)C)NO[C@H]6C[C@@H]([C@@H]([C@H](O6)C)SC(=O)C7=C(C(=C(C(=C7OC)O)OC8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC)O)I)C)O)O)C |
Canonical SMILES |
CCN(C(=O)C)C1(COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSC(C)(C)CC(=O)NN=C(C)C5=CC=C(C=C5)OCCCC(=O)N)NC(=O)OC)O)C)NOC6CC(C(C(O6)C)SC(=O)C7=C(C(=C(C(=C7OC)O)OC8C(C(C(C(O8)C)O)OC)O)I)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.